![molecular formula C8H9N3O2 B8623556 Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-](/img/structure/B8623556.png)
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- is an organic compound with the molecular formula C8H9N3O2. It is a derivative of urea and contains a hydroxyphenyl group attached to a methylideneamino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- typically involves the reaction of 4-hydroxybenzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, and may require a solvent such as ethanol to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe for studying enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[(4-(Diethylamino)phenyl)methylideneamino]urea: Similar structure but with a diethylamino group instead of a hydroxy group.
2-Amino-4-phenylthiazole derivatives: These compounds also contain urea or amide functionalities and have similar biological activities.
Uniqueness
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- is unique due to its specific combination of a hydroxyphenyl group and a methylideneamino moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
[(4-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13) |
InChI Key |
VDPCABXJOAHHDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.